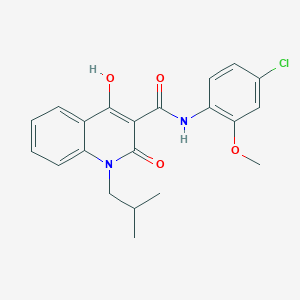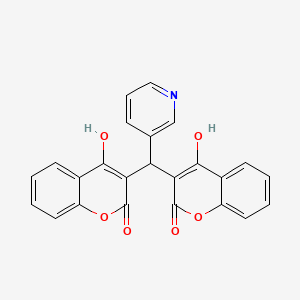
1-allyl-4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamide derivatives. This compound has been found to exhibit potential biological activity and has been studied extensively for its scientific research applications.
Mecanismo De Acción
The mechanism of action of 1-allyl-4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme results in the accumulation of DNA damage, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 1-allyl-4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide exhibits significant biochemical and physiological effects. This compound has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-allyl-4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments include its potential biological activity, ease of synthesis, and low toxicity. However, limitations include its poor solubility in water and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the study of 1-allyl-4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. These include further studies to determine its pharmacokinetics and pharmacodynamics, optimization of its chemical structure to improve its solubility and biological activity, and development of novel drug delivery systems to improve its bioavailability. Additionally, studies can be conducted to investigate its potential use in combination with other chemotherapeutic agents to enhance its anticancer activity.
Conclusion
In conclusion, 1-allyl-4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that exhibits potential biological activity and has been studied extensively for its scientific research applications. This compound has been found to possess antimicrobial, antifungal, and antitumor properties, and exhibits significant biochemical and physiological effects. Further studies are needed to determine its pharmacokinetics and pharmacodynamics, optimize its chemical structure, and develop novel drug delivery systems.
Métodos De Síntesis
The synthesis of 1-allyl-4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 3-methylbenzaldehyde with ethyl acetoacetate to form ethyl 3-methyl-1-phenyl-2-propen-1-one. The resulting compound is then reacted with 2-aminobenzoic acid to form 1-allyl-4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
1-allyl-4-hydroxy-N-(3-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit potential biological activity and has been studied extensively for its scientific research applications. This compound has been found to possess antimicrobial, antifungal, and antitumor properties. Studies have shown that this compound inhibits the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells.
Propiedades
IUPAC Name |
4-hydroxy-N-(3-methylphenyl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-11-22-16-10-5-4-9-15(16)18(23)17(20(22)25)19(24)21-14-8-6-7-13(2)12-14/h3-10,12,23H,1,11H2,2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZDNRBCVMNSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(3-methylphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



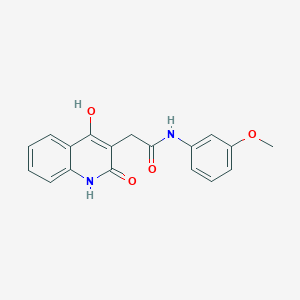
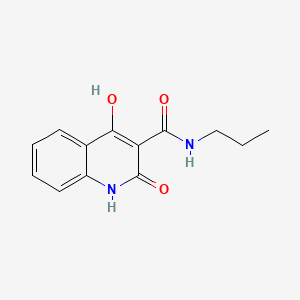
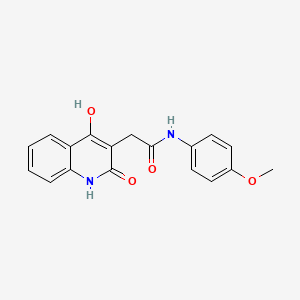
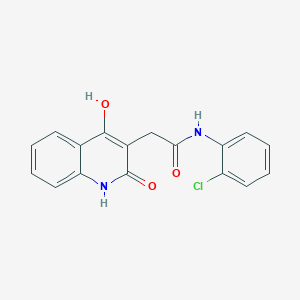
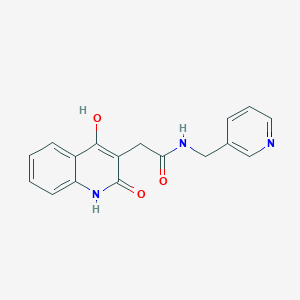

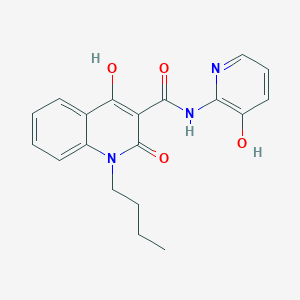
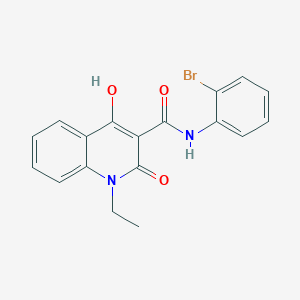
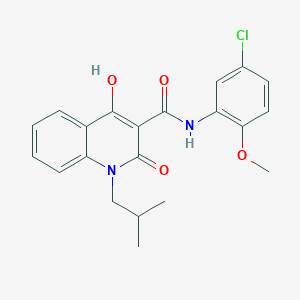
![4-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913535.png)
